ビス(インデニル)ジメチルジルコニウム

概要

説明

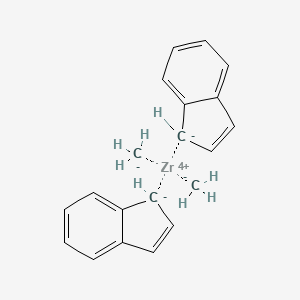

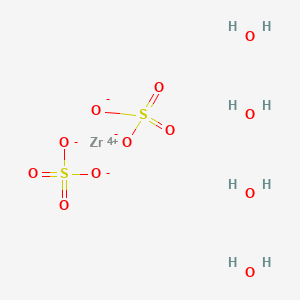

Bis(indenyl)dimethylzirconium is a compound with the empirical formula C20H20Zr . It is used as a catalyst for ethylene/propylene solution copolymerization .

Molecular Structure Analysis

The molecular weight of Bis(indenyl)dimethylzirconium is 351.60 . The compound undergoes one-electron reduction to a radical anion in THF, which partially decomposes .Chemical Reactions Analysis

Bis(indenyl)dimethylzirconium is a precursor of the olefin polymerization catalyst . It undergoes one-electron reduction to a radical anion in THF, which partially decomposes . Even at -45°C, the one-electron oxidation leads to the formation of an unstable 15-electron radical cation undergoing fast heterolytic decomposition .Physical and Chemical Properties Analysis

Bis(indenyl)dimethylzirconium has a melting point of 106°C . The compound undergoes one-electron reduction to a radical anion in THF, which partially decomposes .科学的研究の応用

化学合成

ビス(インデニル)ジメチルジルコニウムは、化学合成の様々な分野で使用されています . これは、幅広い化学製品の製造に使用できる汎用性の高い化合物です .

重合における触媒

ビス(インデニル)ジメチルジルコニウムの最も重要な用途の1つは、重合プロセスにおける触媒としての使用です . それは、その共重合挙動、連鎖停止機構、および連鎖末端異性化について広く研究されてきました .

機能性ポリオレフィンの製造

ビス(インデニル)ジメチルジルコニウムは、機能性ポリオレフィンの製造に使用されます . これらは、官能基を含むポリマーであり、それらにユニークな方法で他の材料または物質と相互作用することができます .

新しいポリオレフィン構造の創出

ビス(インデニル)ジメチルジルコニウムのようなメタロセン触媒の発見により、新しいポリオレフィン構造の合成が可能になりました . これは、チーグラー・ナッタ触媒または他の従来のオレフィン重合触媒では適用できないモノマーを組み込むことができるためです .

長鎖分岐ポリエチレンの製造

ビス(インデニル)ジメチルジルコニウムは、長鎖分岐ポリエチレンの製造に使用されます . これらは、分岐構造を持つポリエチレンの一種であり、線形ポリエチレンと比較してユニークな特性を与えます .

ヘテロ原子官能化ポリオレフィンの製造

ビス(インデニル)ジメチルジルコニウムは、ヘテロ原子官能化ポリオレフィンの製造に使用されます . これらは、ヘテロ原子(炭素と水素以外の原子)を含むポリオレフィンであり、ユニークな特性を与え、幅広い用途に適しています .

作用機序

Target of Action

Bis(indenyl)dimethylzirconium, a complex coordination compound, primarily targets olefin molecules . The compound is known to be a precursor of the olefin polymerization catalyst .

Mode of Action

The interaction of Bis(indenyl)dimethylzirconium with its targets involves a series of redox reactions . The compound undergoes one-electron reduction to a radical anion, which partially decomposes, liberating the Ind− anion . This process is facilitated by the presence of a bent-sandwich complex .

Biochemical Pathways

The primary biochemical pathway affected by Bis(indenyl)dimethylzirconium is the polymerization of olefins . The compound acts as a catalyst, accelerating the reaction rate and facilitating the formation of long-chain polymers from olefin monomers .

Result of Action

The primary result of Bis(indenyl)dimethylzirconium’s action is the formation of polymers from olefin monomers . This process is crucial in the production of various types of plastics and resins.

Action Environment

The action of Bis(indenyl)dimethylzirconium is influenced by environmental factors such as temperature and the chemical environment . For instance, the compound’s redox reactions are facilitated in the presence of tetrahydrofuran (THF) and dichloromethane (CH2Cl2) . Furthermore, the compound’s effectiveness as a catalyst can be influenced by the presence of other chemical species in the reaction mixture.

Safety and Hazards

将来の方向性

Bis(indenyl)dimethylzirconium has been extensively studied for its copolymerization behavior . The ability to incorporate bulky comonomer owes a lot to the tunability of the active site through ligand substitution . Further tuning of indenyl ligands through additional alkyl groups or heteroatom-bearing substituents like siloxy groups has further increased the possibilities for modification of the electronic and steric environment of metallocenes .

生化学分析

Biochemical Properties

Bis(indenyl)dimethylzirconium plays a significant role in biochemical reactions, particularly as a catalyst in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polyolefins. The compound’s interaction with enzymes such as polymerases and transferases is crucial for its catalytic activity. These interactions typically involve the binding of bis(indenyl)dimethylzirconium to the active sites of these enzymes, enhancing their catalytic efficiency and enabling the formation of complex polymer structures .

Molecular Mechanism

At the molecular level, bis(indenyl)dimethylzirconium exerts its effects through binding interactions with biomolecules. It acts as a catalyst by binding to specific sites on enzymes and proteins, facilitating their activity. This binding can lead to enzyme inhibition or activation, depending on the context of the reaction. Additionally, bis(indenyl)dimethylzirconium can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(indenyl)dimethylzirconium can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that bis(indenyl)dimethylzirconium can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include sustained changes in enzyme activity and gene expression, which are critical for understanding the compound’s long-term impact .

Dosage Effects in Animal Models

The effects of bis(indenyl)dimethylzirconium vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and promote beneficial biochemical reactions. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels. These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications .

Transport and Distribution

Within cells and tissues, bis(indenyl)dimethylzirconium is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in various applications .

Subcellular Localization

The subcellular localization of bis(indenyl)dimethylzirconium is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its catalytic activity. The localization of bis(indenyl)dimethylzirconium within cells is critical for its function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical reactions .

特性

IUPAC Name |

carbanide;5H-inden-5-ide;zirconium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7.2CH3.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H3;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGXXPOPDMJRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH-]1C=CC2=CC=CC2=C1.[CH-]1C=CC2=CC=CC2=C1.[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Zr | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579258 | |

| Record name | Zirconium(4+) 1H-inden-1-ide methanide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49596-04-5 | |

| Record name | Zirconium(4+) 1H-inden-1-ide methanide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)